A Comprehensive Technical Guide to (5-Bromo-6-methoxypyridin-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to (5-Bromo-6-methoxypyridin-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromo-6-methoxypyridin-3-yl)methanol is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted pyridine core, featuring a strategic arrangement of bromo, methoxy, and hydroxymethyl functionalities, offers multiple avenues for synthetic elaboration and the introduction of diverse pharmacophores. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this versatile intermediate, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of (5-Bromo-6-methoxypyridin-3-yl)methanol is essential for its handling, reaction optimization, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO₂ | |
| Molecular Weight | 218.05 g/mol | |
| Appearance | Solid (typical) | |
| CAS Number | 1805577-69-8 | |
| SMILES | COc1nc(CO)cc(Br)c1 | |
| InChI Key | PMFAMDOUBXZRSN-UHFFFAOYSA-N |
Synthetic Strategies: A Rational Approach
The synthesis of (5-Bromo-6-methoxypyridin-3-yl)methanol can be approached through several rational synthetic routes, primarily involving the construction and functionalization of the pyridine ring. A plausible and efficient strategy involves the initial synthesis of a suitable brominated pyridine precursor, followed by the introduction of the methoxy and hydroxymethyl groups.
Conceptual Synthetic Workflow
Caption: Proposed synthetic pathway to (5-Bromo-6-methoxypyridin-3-yl)methanol.
Experimental Protocol: Synthesis of a Key Precursor, 3-Bromo-5-methoxypyridine
The synthesis of the key intermediate, 3-Bromo-5-methoxypyridine, is a critical first step. A reliable method involves the nucleophilic substitution of a bromine atom in 3,5-dibromopyridine with a methoxide source.[1]
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sodium hydride (60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF).
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Methoxide Formation: Carefully add methanol to the suspension at room temperature. The mixture is then heated to facilitate the formation of sodium methoxide.
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Nucleophilic Substitution: To the resulting solution, add 3,5-dibromopyridine.
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Reaction Progression: Heat the reaction mixture to 90°C and monitor the progress by thin-layer chromatography (TLC).
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Workup and Purification: After completion, cool the reaction mixture to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3-bromo-5-methoxypyridine.[1]
Note: This protocol is for a precursor. The subsequent formylation and reduction steps would follow standard organic chemistry procedures.
Spectroscopic Characterization
Expected ¹H NMR Spectral Features:
Based on the structure and data from analogous compounds, the proton NMR spectrum of (5-Bromo-6-methoxypyridin-3-yl)methanol in CDCl₃ would likely exhibit:
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A singlet for the methoxy protons (-OCH₃) around 3.9-4.1 ppm.
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A singlet for the benzylic protons of the hydroxymethyl group (-CH₂OH) around 4.7 ppm.
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Two singlets or narrowly split doublets for the aromatic protons on the pyridine ring.
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A broad singlet for the hydroxyl proton (-OH), the chemical shift of which would be concentration-dependent.
Expected ¹³C NMR Spectral Features:
The carbon NMR spectrum would be expected to show distinct signals for the six carbon atoms of the pyridine ring, the methoxy carbon, and the hydroxymethyl carbon. The carbon attached to the bromine atom would likely appear in the 110-120 ppm range.
Reactivity and Synthetic Utility
The chemical reactivity of (5-Bromo-6-methoxypyridin-3-yl)methanol is dictated by its three key functional groups: the bromine atom, the hydroxymethyl group, and the methoxy group on the electron-deficient pyridine ring.
Reactions at the Bromine Atom
The bromine atom at the 5-position is a prime site for cross-coupling reactions, enabling the introduction of a wide range of substituents. This is a cornerstone of its utility in drug discovery for generating libraries of analogues.
Key Cross-Coupling Reactions:
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds. This is a widely used method for introducing aryl and heteroaryl moieties.[2]
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, allowing for the synthesis of various substituted anilines and related compounds.
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Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to create C-C triple bonds, leading to the formation of substituted alkynylpyridines.
Caption: Key cross-coupling reactions of the bromo-pyridine core.
Reactions of the Hydroxymethyl Group
The primary alcohol functionality can be readily transformed into a variety of other functional groups, further expanding the synthetic possibilities.
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Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC, PDC, or TEMPO-based systems). The resulting aldehyde, 5-bromo-6-methoxypyridine-3-carbaldehyde, is itself a valuable synthetic intermediate.
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Esterification and Etherification: Conversion to esters and ethers to modify polarity and introduce different linking groups.
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Halogenation: Conversion to a chloromethyl or bromomethyl group, which can then be used in nucleophilic substitution reactions.
Applications in Drug Discovery and Medicinal Chemistry
The substituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] Bromo-methoxy-pyridine derivatives, such as (5-Bromo-6-methoxypyridin-3-yl)methanol, serve as crucial intermediates in the synthesis of pharmacologically active molecules.[4]
The strategic placement of the functional groups allows for systematic structure-activity relationship (SAR) studies. The bromine atom acts as a handle for diversification through cross-coupling reactions, while the hydroxymethyl and methoxy groups can be modified to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability.
While specific examples detailing the direct use of (5-Bromo-6-methoxypyridin-3-yl)methanol in the synthesis of named drug candidates are not prevalent in publicly accessible literature, its structural motifs are found in compounds targeting a range of therapeutic areas, including oncology, neuroscience, and infectious diseases. The general class of substituted pyridines is known to exhibit a wide array of biological activities, including anti-tumor, anti-viral, and anti-microbial properties.
Safety and Handling
As with all chemical reagents, (5-Bromo-6-methoxypyridin-3-yl)methanol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(5-Bromo-6-methoxypyridin-3-yl)methanol is a valuable and versatile building block for drug discovery and development. Its well-defined chemical properties and multiple points for synthetic modification make it an attractive starting material for the synthesis of diverse chemical libraries. A rational and well-executed synthetic strategy, coupled with a thorough understanding of its reactivity, will enable researchers to fully exploit the potential of this important heterocyclic intermediate in the quest for novel therapeutics.
References
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Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide - ResearchGate. Available at: [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. Available at: [Link]
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(5-Bromo-2-methoxypyridin-3-yl)methanol | 351410-47-4 - J&K Scientific. Available at: [Link]
